6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride
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Overview
Description
6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride is a versatile chemical compound with a molecular weight of 299.17 g/mol and a purity of at least 95% . It is known for its diverse range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is carried out in a solvent such as chlorobenzene or trifluoromethylbenzene . The process involves adding phosphorus pentachloride to the reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. The reaction mixture is then subjected to distillation under reduced pressure to purify the product .
Industrial Production Methods
The industrial production of pyridine-3-sulfonyl chloride, a precursor to this compound, follows a similar method. The process is designed to minimize byproduct formation and maximize yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl Chloride: A precursor to 6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride, used in similar applications.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to its combination of the morpholine ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C9H12Cl2N2O3S |
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Molecular Weight |
299.17 g/mol |
IUPAC Name |
6-morpholin-4-ylpyridine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O3S.ClH/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2;1H |
InChI Key |
MRXPXLQOJZJGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
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